BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactive yellow 17 spectroscopic data (UV-Vis,
NMR, FTIR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Reactive yellow 17

Cat. No.: B1585502

An In-depth Technical Guide to the Spectroscopic Profile of Reactive Yellow 17

This technical guide provides a comprehensive overview of the spectroscopic data for C.1.
Reactive Yellow 17 (RY17), a mono-azo dye widely used in the textile industry. The document
is intended for researchers, scientists, and professionals in drug development and analytical
chemistry, offering detailed information on its Ultraviolet-Visible (UV-Vis), Fourier-Transform
Infrared (FTIR), and expected Nuclear Magnetic Resonance (NMR) characteristics.

Chemical Structure and Properties

Reactive Yellow 17 is a water-soluble anionic dye. Its chemical structure is characterized by a
single azo group (-N=N-) which acts as the primary chromophore, linking two substituted
aromatic moieties. The molecule also contains multiple sulfonate and sulfonyl groups that
enhance its solubility in water and provide the reactive site for binding to fibers.

o |[UPAC Name: dipotassium 4-[4-[[2,5-dimethoxy-4-(2-
sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-ox0-4H-pyrazol-1-
yl]lbenzenesulfonate[1][2]

e Molecular Formula: C20H20K2N4012S3[2][3][4]
e Molecular Weight: 682.79 g/mol [3]

o CAS Registry Number: 20317-19-5[3]
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Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation
of reactive dyes like RY17. The following sections detail the available data from key
spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of RY17 in solution,
which is directly related to its color. The primary absorption peak in the visible region is due to
the 1T — 11* electronic transitions within the conjugated system of the azo chromophore.

Quantitative UV-Vis Data

The maximum absorbance wavelength (Amax) for Reactive Yellow 17 has been reported at
slightly different values across various studies, which can be attributed to differences in solvent,
pH, and the specific formulation of the dye used.[5]

Parameter Reported Value Reference
Amax 402 nm [6]
Amax 408 nm [7]
Amax 430 nm [8]

Experimental Protocol: UV-Vis Spectroscopy
¢ Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for analysis.

o Sample Preparation: A stock solution of Reactive Yellow 17 is prepared by dissolving a
known weight of the dye powder in deionized water. This solution is then diluted to a desired

concentration (e.g., 10 mg/L).[6][9]

¢ Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a
1 cm path length quartz cuvette.[6] A blank containing the solvent (deionized water) is used
for baseline correction. The wavelength of maximum absorbance (Amax) is identified from

the resulting spectrum.
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e pH Adjustment (Optional): The pH of the solution can significantly influence the absorption
spectrum. For specific studies, the pH is adjusted to a desired value (e.g., pH 3) using dilute
acids or bases before analysis.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the
RY17 molecule. The spectrum provides a unique fingerprint based on the vibrational
frequencies of different chemical bonds.

Quantitative FTIR Data

The FTIR spectrum of untreated RY17 displays characteristic peaks corresponding to its
various functional groups.[5] The table below summarizes key vibrational frequencies. Note
that assignments are based on published data and known correlations.

Functional Group
Wavenumber (cm—?) . Notes
Assignment

May indicate the presence of
~3497 cm™1 O-H stretching absorbed water or hydroxyl
groups.[5]

Corresponds to the vibrations
~1653 cm1! C=C stretching (aromatic) of the benzene rings in the

structure.[5]

) This peak is characteristic of
~1560 cm~1 N=N stretching (azo group)
the azo chromophore.[10]

S=0 stretching Strong absorptions from the
~1150-1000 cm~1 (sulfonate/sulfony) multiple sulfonate and sulfonyl
sulfonate/sulfon
Y groups.

) Aromatic ether (methoxy)
~1070 cm™1 C-O stretching (ether)
groups.[11]

Experimental Protocol: FTIR Spectroscopy
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 Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

o Sample Preparation: A small amount of the dried Reactive Yellow 17 powder is intimately
mixed with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under
high pressure to form a thin, transparent pellet.[3]

e Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The
spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm~1.[10] A
background spectrum of a pure KBr pellet is recorded first for baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental *H and 3C NMR spectra for Reactive Yellow 17 are not readily
available in the surveyed literature, the expected chemical shifts can be predicted based on its
known chemical structure. NMR spectroscopy would be invaluable for confirming the precise
arrangement of protons and carbon atoms in the molecule.

Expected *H NMR Signals:

Aromatic Protons (6.5-8.5 ppm): Multiple signals are expected in this region corresponding to
the protons on the two different benzene rings. The exact chemical shifts and splitting
patterns would depend on the substitution pattern and electronic environment.

» Methoxy Protons (-OCHs, 3.8-4.2 ppm): Two singlets are expected for the two methoxy
groups attached to one of the benzene rings.

o Ethyl Protons (-SO2-CHz2-CH2-O-): Two triplets are expected for the two methylene groups of
the ethylsulfonyl reactive group.

e Methyl Protons (-CHs, ~2.5 ppm): A singlet corresponding to the methyl group on the
pyrazolone ring.

Expected 3C NMR Signals:

e Aromatic Carbons (110-160 ppm): A complex set of signals for the carbon atoms of the
benzene and pyrazolone rings.

o Carbonyl Carbon (C=0, >160 ppm): A signal for the carbonyl carbon in the pyrazolone ring.
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e Methoxy Carbons (-OCHs, 55-65 ppm): Signals for the two methoxy group carbons.

o Ethyl Carbons (-SO2-CH2-CH2-O-): Signals for the two methylene carbons.

o Methyl Carbon (-CHs, ~20 ppm): A signal for the methyl carbon on the pyrazolone ring.
Experimental Protocol: NMR Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be required.

o Sample Preparation: A few milligrams of the RY17 sample would be dissolved in a suitable
deuterated solvent, such as deuterium oxide (D20) due to the dye's high water solubility.

e Analysis: *H and 3C NMR spectra would be acquired. Advanced 2D NMR techniques like
COSY and HSQC could be employed to confirm the connectivity and assignments of protons
and carbons.

Methodological Workflow

The general workflow for the complete spectroscopic characterization of a reactive dye like
Reactive Yellow 17 involves a multi-technique approach to confirm its identity, purity, and
structure.
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Caption: Workflow for Spectroscopic Analysis of Reactive Yellow 17.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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